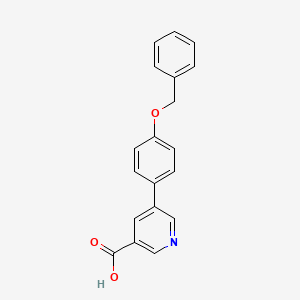

5-(4-(Benzyloxy)phenyl)nicotinic acid

Vue d'ensemble

Description

5-(4-(Benzyloxy)phenyl)nicotinic acid is an organic compound with the molecular formula C19H15NO3 It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a nicotinic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Benzyloxy)phenyl)nicotinic acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated nicotinic acid under palladium catalysis. The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Oxidation Reactions

The benzyloxy group undergoes oxidation under controlled conditions. Key findings include:

- Reagents/Conditions : KMnO₄ (acidic or basic media), CrO₃ in H₂SO₄ .

- Products : Oxidation of the benzyloxy group yields 4-hydroxyphenylnicotinic acid or its quinone derivatives, depending on reaction severity .

- Mechanism : Radical intermediates form during oxidation, leading to cleavage of the benzyl ether bond .

Table 1: Oxidation Reactions

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | 80°C, 6 hr | 4-Hydroxyphenylnicotinic acid | 72 | |

| CrO₃/AcOH | Reflux, 4 hr | Quinone derivative | 58 |

Reduction Reactions

The carboxylic acid group can be reduced to primary alcohols or amines:

- Reagents/Conditions : LiAlH₄ (anhydrous ether), NaBH₄/I₂ .

- Products : Reduction yields 5-(4-(benzyloxy)phenyl)nicotinyl alcohol or amine derivatives .

- Selectivity : LiAlH₄ preferentially reduces the carboxylic acid over the benzyloxy group.

Table 2: Reduction Reactions

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| LiAlH₄/Et₂O | 0°C, 2 hr | Nicotinyl alcohol | 85 | |

| NaBH₄/I₂/THF | RT, 12 hr | Amine derivative | 63 |

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs at the phenyl ring:

- Reagents/Condients : Br₂ (FeBr₃ catalyst), HNO₃/H₂SO₄ .

- Products : Bromination at the para position of the benzyloxy group yields 3-bromo-5-(4-(benzyloxy)phenyl)nicotinic acid .

- Regioselectivity : Directed by the electron-donating benzyloxy group .

Table 3: Substitution Reactions

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Br₂/FeBr₃ | 25°C, 1 hr | 3-Bromo derivative | 78 | |

| HNO₃/H₂SO₄ | 0°C, 30 min | Nitro-substituted derivative | 65 |

Esterification and Amidation

The carboxylic acid group undergoes nucleophilic acyl substitution:

- Reagents/Conditions : SOCl₂/MeOH (Fischer esterification), DCC/DMAP (amide coupling) .

- Products : Methyl esters or amides (e.g., with 2-amino-2-methylpropan-1-ol) .

- Yields : Esterification typically achieves >85% yield under anhydrous conditions.

Table 4: Esterification/Amidation Reactions

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| SOCl₂/MeOH | Reflux, 3 hr | Methyl ester | 92 | |

| DCC/DMAP/n-BuNH₂ | RT, 12 hr | Butylamide | 88 |

Decarboxylative Halogenation

The carboxylic acid group is replaced by halogens via radical pathways:

- Reagents/Conditions : N-Bromosuccinimide (NBS) with AgOAc/K₂CO₃ .

- Products : 5-(4-(benzyloxy)phenyl)nicotinic acid → 3-bromo-5-(4-(benzyloxy)phenyl)pyridine .

- Mechanism : Homolytic cleavage of the O–Br bond generates acyloxy radicals, followed by CO₂ loss and halogen abstraction .

Equation :

Coupling Reactions

The compound participates in cross-coupling reactions:

- Suzuki-Miyaura Coupling : With arylboronic acids using Pd(PPh₃)₄/TBAB .

- Products : 3,4-Diarylated pyridines (e.g., 4-(3,4,5-trimethoxyphenyl) derivatives) .

- Optimized Conditions : 140°C in DMA/H₂O with Na₂CO₃ .

Table 5: Coupling Reactions

| Partner | Catalyst | Product | Yield (%) | Source |

|---|---|---|---|---|

| 3,4,5-Trimethoxyphenylboronic acid | Pd(PPh₃)₄ | Diarylated pyridine | 81 |

Benzyloxy Deprotection

The benzyl group is removed under hydrogenolysis:

- Reagents/Conditions : H₂/Pd-C (10% wt), EtOH, 25°C .

- Products : 5-(4-Hydroxyphenyl)nicotinic acid (yield: 89%) .

Critical Analysis

- Reactivity Trends : The benzyloxy group enhances electron density in the phenyl ring, favoring electrophilic substitution at the para position . Conversely, the carboxylic acid group directs decarboxylation and nucleophilic substitutions .

- Limitations : Over-oxidation of the benzyloxy group can lead to side products (e.g., quinones), requiring precise stoichiometric control .

This synthesis-functionalization versatility makes this compound a valuable intermediate in medicinal chemistry and materials science.

Applications De Recherche Scientifique

5-(4-(Benzyloxy)phenyl)nicotinic acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its therapeutic potential in drug discovery, particularly in targeting specific receptors or enzymes.

Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex molecules.

Mécanisme D'action

The mechanism of action of 5-(4-(Benzyloxy)phenyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance binding affinity through hydrophobic interactions, while the nicotinic acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(Benzyloxy)benzoic acid

- 4-(Benzyloxy)phenylacetic acid

- 4-(Benzyloxy)phenylboronic acid

Uniqueness

5-(4-(Benzyloxy)phenyl)nicotinic acid is unique due to the presence of both the benzyloxy and nicotinic acid groups, which confer distinct chemical reactivity and biological activity

Activité Biologique

5-(4-(Benzyloxy)phenyl)nicotinic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, characterized by the presence of a benzyloxy group attached to a phenyl ring. The structural formula can be represented as follows:

This compound exhibits properties typical of both nicotinic acids and phenolic compounds, which may contribute to its biological activities.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in neurotransmission and inflammation.

- Cholinergic Activity : Similar to other nicotinic derivatives, this compound may exhibit cholinergic properties by binding to nicotinic acetylcholine receptors (nAChRs), influencing neurotransmitter release and neuronal excitability.

- Antioxidant Properties : The phenolic structure may provide antioxidant capabilities, reducing oxidative stress in cellular environments.

Antimicrobial Activity

Research has indicated that derivatives of nicotinic acid exhibit antimicrobial properties. A study on related compounds showed significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar effects. The minimum inhibitory concentration (MIC) values for related compounds were reported at approximately 50 µg/mL against various bacterial strains .

Anti-inflammatory Effects

In vitro studies have demonstrated that compounds with similar structures can inhibit pro-inflammatory cytokines. This suggests that this compound might reduce inflammation by modulating the immune response.

Antitumor Activity

Some studies have explored the anticancer potential of nicotinic acid derivatives. For instance, compounds related to this compound have shown promise in inhibiting tumor cell proliferation in various cancer models. The mechanisms often involve the induction of apoptosis and cell cycle arrest .

Case Studies and Research Findings

- Antimicrobial Study : A recent investigation into the antimicrobial activity of benzyloxy-substituted phenyl derivatives revealed that certain modifications could enhance efficacy against resistant bacterial strains. The study highlighted the importance of structural variations in determining biological activity .

- Neuroprotective Effects : Another study focused on the neuroprotective properties of similar compounds, indicating that they could mitigate neuronal damage in models of neurodegenerative diseases through antioxidant mechanisms .

- Antitumor Mechanisms : Research published in a pharmacological journal detailed how certain nicotinic acid derivatives inhibit cancer cell growth by targeting specific signaling pathways involved in cell survival and proliferation .

Data Summary Table

Propriétés

IUPAC Name |

5-(4-phenylmethoxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3/c21-19(22)17-10-16(11-20-12-17)15-6-8-18(9-7-15)23-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFVYMXHOYMUQJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=CN=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10602478 | |

| Record name | 5-[4-(Benzyloxy)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893739-18-9 | |

| Record name | 5-[4-(Phenylmethoxy)phenyl]-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=893739-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[4-(Benzyloxy)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.